molecular formula C16H22N2O B10975206 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea

Katalognummer: B10975206
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: KVGMTVUPUOMKSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-phenylurea is a compound that features a bicyclic structure, which is a common motif in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea typically involves the reaction of bicyclo[2.2.1]hept-2-yl derivatives with phenylurea. One common method is the reaction of 1-(bicyclo[2.2.1]hept-2-yl)ethanone with phenylurea under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea can be compared with other similar compounds, such as:

    1-(Bicyclo[2.2.1]hept-2-yl)ethanone: A precursor in the synthesis of the target compound.

    Phenylurea derivatives: Compounds with similar urea functional groups but different substituents.

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

The uniqueness of this compound lies in its specific combination of bicyclic and phenylurea moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-phenylurea

InChI

InChI=1S/C16H22N2O/c1-11(15-10-12-7-8-13(15)9-12)17-16(19)18-14-5-3-2-4-6-14/h2-6,11-13,15H,7-10H2,1H3,(H2,17,18,19)

InChI-Schlüssel

KVGMTVUPUOMKSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.